Ethyl 2-(3-aminophenyl)acetate
Overview
Description
Ethyl 2-(3-aminophenyl)acetate is a chemical compound that serves as a building block for various synthetic pathways in medicinal and organic chemistry. Although the provided data does not directly discuss Ethyl 2-(3-aminophenyl)acetate, it does provide insights into similar compounds which can be used to infer certain aspects of its chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves the alkylation of phenolic or thiol precursors followed by selective reduction or condensation reactions. For instance, ethyl-2-(4-aminophenoxy)acetate is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate and subsequent reduction . Similarly, other compounds such as ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate are synthesized through condensation and cyclization reactions followed by reduction . These methods could potentially be adapted for the synthesis of Ethyl 2-(3-aminophenyl)acetate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of these compounds is often determined using X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved and showed significant stabilization by intra- and intermolecular hydrogen bonds . The crystallographic analysis provides detailed information about the arrangement of atoms in the crystal lattice, which is crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
The compounds similar to Ethyl 2-(3-aminophenyl)acetate can undergo various chemical reactions. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involves interactions with arylidinemalononitrile derivatives and cyanoacrylate derivatives . These reactions are indicative of the reactivity of the amino and ester groups present in these molecules, which could also be relevant for Ethyl 2-(3-aminophenyl)acetate.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various spectroscopic and analytical techniques. NMR, FT-IR, and UV-Visible spectroscopy are commonly used to characterize the synthesized compounds . These techniques provide information about the functional groups, molecular geometry, and electronic structure, which are essential for understanding the behavior of the compound under different conditions.
Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 2-(3-aminophenyl)acetate and its derivatives have been utilized in the synthesis of various compounds. For instance, a derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and its structure analyzed, indicating potential anticancer properties through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).
Electrical Conductivity in Polymers
- Research involving polymers like poly(ethyl 3-aminophenyl acetate) has shown that electron-withdrawing substituents in the polyaniline ring can significantly affect electrical conductivity. This indicates its potential use in developing conductive materials (Sánchez et al., 2005).
Chemoselective Acetylation in Drug Synthesis
- Ethyl 2-(3-aminophenyl)acetate is also relevant in chemoselective acetylation processes. It's been used for the synthesis of intermediates like N-(2-Hydroxyphenyl)acetamide, which is a step in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Synthesis of Biaryl Compounds with Anti-Arthritic Potential
- In the context of pharmaceutical chemistry, ethyl 2-(3-aminophenyl)acetate has been used in the green synthesis of biaryl compounds like ethyl (4-phenylphenyl)acetate, which shows potential as an anti-arthritic drug precursor (Costa et al., 2012).
Role in Molecular Docking and Biological Studies
- Studies involving molecular docking and biological evaluation of derivatives of ethyl 2-(3-aminophenyl)acetate have revealed their potential as inhibitors for important biological targets like VEGFR-2 and EGFR tyrosine kinases. This suggests their relevance in cancer treatment [(Riadi et al., 2021)](https
Synthesis and Structural Analysis
- Ethyl 2-(3-aminophenyl)acetate and its derivatives have been utilized in the synthesis of various compounds. For instance, a derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and its structure analyzed, indicating potential anticancer properties through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).
Electrical Conductivity in Polymers
- Research involving polymers like poly(ethyl 3-aminophenyl acetate) has shown that electron-withdrawing substituents in the polyaniline ring can significantly affect electrical conductivity. This indicates its potential use in developing conductive materials (Sánchez et al., 2005).
Chemoselective Acetylation in Drug Synthesis
- Ethyl 2-(3-aminophenyl)acetate is also relevant in chemoselective acetylation processes. It's been used for the synthesis of intermediates like N-(2-Hydroxyphenyl)acetamide, which is a step in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Synthesis of Biaryl Compounds with Anti-Arthritic Potential
- In the context of pharmaceutical chemistry, ethyl 2-(3-aminophenyl)acetate has been used in the green synthesis of biaryl compounds like ethyl (4-phenylphenyl)acetate, which shows potential as an anti-arthritic drug precursor (Costa et al., 2012).
Safety And Hazards
Ethyl 2-(3-aminophenyl)acetate is classified as a hazardous substance. It is associated with hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for Ethyl 2-(3-aminophenyl)acetate are not mentioned in the search results, the compound’s potential for use in the synthesis of highly substituted tetrahydroquinolines suggests it may have applications in the development of new pharmaceuticals or other chemically complex products.
properties
IUPAC Name |
ethyl 2-(3-aminophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVUURMJLRJOSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-aminophenyl)acetate |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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